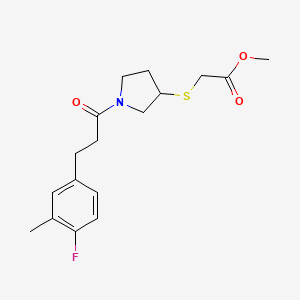

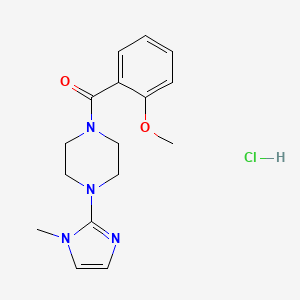

![molecular formula C12H10FN5O B2515976 5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine CAS No. 2007915-48-0](/img/structure/B2515976.png)

5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine" is a derivative of the [1,2,4]triazolo[1,5-a]pyrazine class, which is known for its biological activities. The presence of a fluorine atom and a methoxy group on the phenyl ring may influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[1,5-a]pyrazine derivatives typically involves multi-step reactions. For instance, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines involves condensation, substitution, and amination reactions . Similarly, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which share a similar heterocyclic structure, can be achieved through a microwave-assisted cyclocondensation reaction followed by formylation . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrazine derivatives is characterized by a fused triazole and pyrazine ring. The substitution pattern on the rings, such as the 5-fluoro-2-methoxyphenyl group, can be crucial for the biological activity and molecular interactions of the compound. NMR and X-ray diffraction analysis are commonly used to determine the structure and regioselectivity of these compounds .

Chemical Reactions Analysis

Compounds within this class can undergo various chemical reactions. For example, the 7-fluoroalkyl-4,7-dihydroazolo[5,1-c][1,2,4]triazines can react with hydrazides and thiosemicarbazide to form pyrazoline derivatives . The reactivity of the [1,2,4]triazolo[1,5-a]pyrazine core can be exploited to create a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrazine derivatives are influenced by their molecular structure. The introduction of fluorine atoms can affect the lipophilicity and metabolic stability of the compounds . The presence of electron-donating or electron-withdrawing groups can also impact the photophysical properties, as seen in pyrazolo[1,5-a]pyrimidines, which exhibit fluorescence and large Stokes shifts .

Case Studies

Several case studies demonstrate the biological relevance of [1,2,4]triazolo[1,5-a]pyrazine derivatives. For instance, some derivatives have shown potent anticonvulsant activity , while others have been evaluated for their antiproliferative activity against cancer cell lines . Additionally, the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold has been identified as a versatile structure for the development of adenosine receptor antagonists .

Scientific Research Applications

Thermal Infrared Measurement as an Indicator of Plant Ecosystem Health

Compounds like N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, which are structurally related to "5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine", have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates potential applications in agriculture and ecosystem management (Moran, 2003).

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives

Research on derivatives of the triazole class, to which "this compound" belongs, has shown promising antimicrobial activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis and Properties of Some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

The structural combination of 1,2,4-triazole and pyrazole fragments in one molecule has shown potential in interacting with various biological targets, suggesting applications in drug discovery and pharmacology (Fedotov et al., 2022).

Molecular Probes for the A2A Adenosine Receptor

Derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, similar in structure to "this compound", have been used as molecular probes for the A2A adenosine receptor. This suggests applications in neurobiology and receptor studies (Kumar et al., 2011).

Mechanism of Action

Target of Action

The primary targets of 5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .

Mode of Action

This compound interacts with its targets by binding to the active sites of c-Met and VEGFR-2 kinases . This binding inhibits the kinase activity, leading to a decrease in downstream signaling . As a result, the compound can inhibit cell proliferation and angiogenesis .

Biochemical Pathways

The compound affects the c-Met and VEGF signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways, leading to a reduction in cell proliferation and angiogenesis . This can result in the inhibition of tumor growth and metastasis .

Result of Action

The inhibition of c-Met and VEGFR-2 kinases by this compound leads to a decrease in cell proliferation and angiogenesis . This can result in the inhibition of tumor growth and metastasis . In vitro studies have shown that the compound exhibits excellent antiproliferative activities against various cancer cell lines .

Biochemical Analysis

Biochemical Properties

5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine, like other triazolo-pyrazines, is capable of binding in the biological system with a variety of enzymes and receptors This interaction leads to its versatile biological activities

Cellular Effects

Related compounds have shown to inhibit the growth of certain cell lines . The compound’s influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is an area of active research.

Molecular Mechanism

It is known that triazolo-pyrazines can bind to various enzymes and receptors , which could lead to changes in gene expression, enzyme inhibition or activation

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature. Studies on related compounds suggest that they may have therapeutic potential

properties

IUPAC Name |

5-(5-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN5O/c1-19-10-3-2-7(13)4-8(10)9-5-15-6-11-16-12(14)17-18(9)11/h2-6H,1H3,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEAUQZXFVDIMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CN=CC3=NC(=NN23)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2515898.png)

![1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2515899.png)

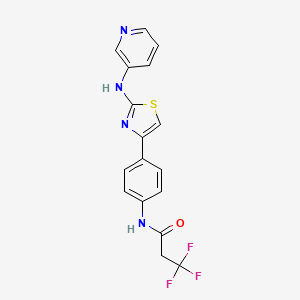

![2-(Furan-2-yl)-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515901.png)

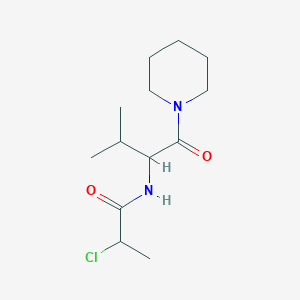

![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2515902.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2515904.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515906.png)

![Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride](/img/structure/B2515911.png)